molecular formula C11H20N2 B2785542 5-Hexylcyclopenta-1,3-diene-1,2-diamine CAS No. 1956318-01-6

5-Hexylcyclopenta-1,3-diene-1,2-diamine

Cat. No.: B2785542
CAS No.: 1956318-01-6
M. Wt: 180.295
InChI Key: POGYTLZRZMWXMO-UHFFFAOYSA-N
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Description

5-Hexylcyclopenta-1,3-diene-1,2-diamine is an organic compound with the molecular formula C11H20N2. It is characterized by a cyclopentadiene ring substituted with a hexyl group and two amine groups at the 1 and 2 positions. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexylcyclopenta-1,3-diene-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl-substituted cyclopentadiene with ammonia or primary amines under high temperature and pressure. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Hexylcyclopenta-1,3-diene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexylcyclopenta-1,3-diene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexylcyclopenta-1,3-diene-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexylcyclopenta-1,3-diene-1,2-diamine is unique due to the combination of the cyclopentadiene ring, hexyl group, and amine functionalities. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications .

Biological Activity

5-Hexylcyclopenta-1,3-diene-1,2-diamine (CAS No. 1956318-01-6) is an organic compound characterized by a cyclopentadiene ring with a hexyl substituent and two amine groups. Its unique structure allows for diverse chemical interactions, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H20N2
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopentadiene core with two amine functionalities that can engage in hydrogen bonding and electrostatic interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amine groups can form hydrogen bonds with various biomolecules, influencing their structural conformation and function.
  • Electrostatic Interactions : These interactions can modulate the activity of enzymes and receptors.
  • Redox Reactions : The compound may participate in redox processes that affect cellular signaling pathways and metabolic functions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies suggest that the compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against certain bacterial strains. This property could be explored for developing new antibacterial agents.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration compared to control samples, supporting its potential as a natural antioxidant agent.

Sample Concentration (µM)DPPH Radical Scavenging (%)
1025
5045
10070

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, human macrophages were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in TNF-alpha secretion.

Concentration (µM)TNF-alpha Secretion (pg/mL)
Control300
10250
50180
100120

Properties

IUPAC Name

5-hexylcyclopenta-1,3-diene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-4-5-6-9-7-8-10(12)11(9)13/h7-9H,2-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYTLZRZMWXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C=CC(=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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